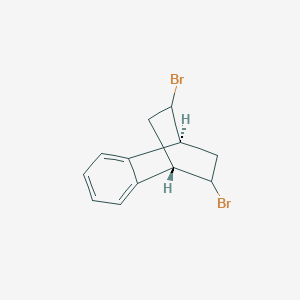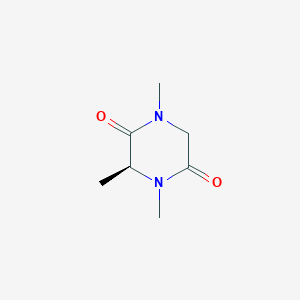
Thallium propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium propionate is an organothallium compound with the chemical formula C₃H₅O₂Tl It is a derivative of propionic acid where the hydrogen atom of the carboxyl group is replaced by a thallium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thallium propionate can be synthesized through the reaction of thallium(I) hydroxide with propionic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolve thallium(I) hydroxide in water.
- Add propionic acid to the solution.
- Stir the mixture until the reaction is complete, resulting in the formation of this compound and water.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Thallium propionate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: this compound can participate in substitution reactions where the propionate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid or chlorine.
Reduction: Reducing agents like sulfur dioxide or hydrogen sulfide.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: New organothallium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Thallium propionate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its interaction with cellular components.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.
Industry: Utilized in the production of specialized materials and as a precursor for other thallium compounds.
Mecanismo De Acción
The mechanism of action of thallium propionate involves its interaction with biological molecules, particularly those containing sulfur and nitrogen. Thallium ions can replace potassium ions in biological systems, disrupting cellular processes such as enzyme activity and ion transport. This disruption can lead to various toxic effects, including interference with DNA synthesis and induction of chromosomal abnormalities .
Comparación Con Compuestos Similares
Thallium acetate: Another organothallium compound with similar properties but different applications.
Thallium nitrate: A thallium compound used in different chemical reactions and industrial processes.
Thallium sulfate: Known for its use as a rodenticide and insecticide.
Uniqueness of Thallium Propionate: this compound is unique due to its specific chemical structure and reactivity
Propiedades
Número CAS |
63424-48-6 |
|---|---|
Fórmula molecular |
C3H5O2Tl |
Peso molecular |
277.45 g/mol |
Nombre IUPAC |
propanoate;thallium(1+) |
InChI |
InChI=1S/C3H6O2.Tl/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |
Clave InChI |
NGHJDUUYBBDYLT-UHFFFAOYSA-M |
SMILES canónico |
CCC(=O)[O-].[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


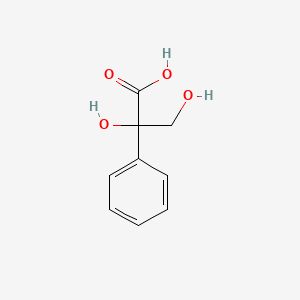
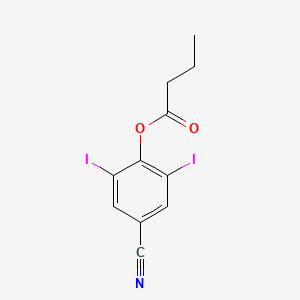
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)

![N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline](/img/structure/B13758887.png)
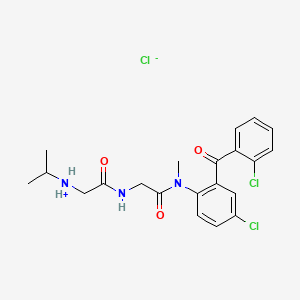
![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
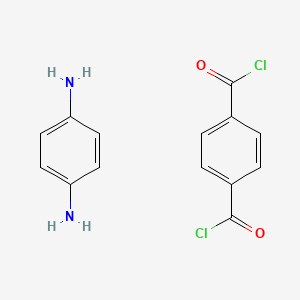
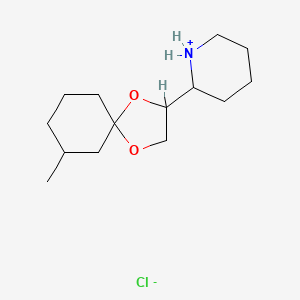
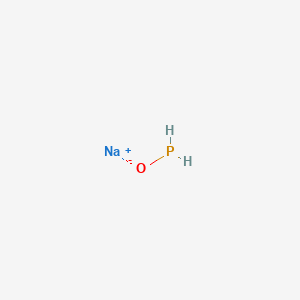
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)
